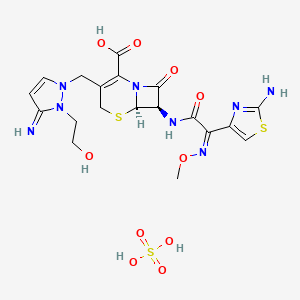

Cefoselis Sulfate

Description

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);(H2,1,2,3,4)/b20-11?,24-12-;/t13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLCSVRFKCSEM-ZQCAECPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122841-12-7 | |

| Record name | Cefoselis sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122841-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FK 037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122841127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOSELIS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EY42207VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefoselis Sulfate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoselis Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's mechanism of action, physicochemical characteristics, and stability profile. A proposed synthesis pathway is outlined, based on established cephalosporin chemistry. Furthermore, detailed experimental protocols for stability analysis are provided, and key data is summarized in structured tables for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and the synthetic workflow.

Introduction

Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with potent antibacterial activity.[1] It is supplied as this compound for clinical use. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] Cefoselis has demonstrated efficacy against a wide range of pathogens, making it a valuable agent in the treatment of various infections.[3] Understanding its synthesis and chemical properties is crucial for its development, formulation, and clinical application.

Chemical Properties

This compound is a complex molecule with specific physicochemical properties that influence its formulation, stability, and biological activity. A summary of its key chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate sulfate | [1] |

| Molecular Formula | C₁₉H₂₄N₈O₁₀S₃ | [4] |

| Molecular Weight | 620.6 g/mol | [4] |

| Appearance | White solid | [5] |

| Solubility | Soluble in DMSO (≥62.1 mg/mL with gentle warming), PBS (25 mg/mL). The sulfate salt form generally has enhanced water solubility and stability compared to the free form. | [6][7] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [5] |

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be constructed based on established principles of cephalosporin chemistry and available patent literature. The synthesis involves the preparation of the core cephalosporin nucleus, the C-7 acyl side chain, and the C-3 pyrazole side chain, followed by their assembly and final conversion to the sulfate salt.

A proposed logical workflow for the synthesis is depicted below:

References

- 1. (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((furan-2-carbonyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C19H17N5O7S3 | CID 92402763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability studies of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 5. (2r)-2-[(1r)-1-{[(2z)-2-(2-Amino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)acetyl]amino}-2-Oxoethyl]-5-[(Z)-2-(4-Methyl-1,3-Thiazol-5-Yl)vinyl]-3,6-Dihydro-2h-1,3-Thiazine-4-Carboxylic Acid | C19H20N6O5S3 | CID 52941741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FK 482, a new orally active cephalosporin synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefoselis Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefoselis Sulfate, a fourth-generation cephalosporin antibiotic. The data and protocols summarized herein are intended to inform research and development efforts by providing a detailed understanding of its efficacy against a range of bacterial pathogens.

Mechanism of Action

This compound is a bactericidal agent that, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This is attributed to its stability against many β-lactamases and its ability to penetrate the bacterial cell wall.

Quantitative Antibacterial Spectrum

The following tables summarize the available quantitative data on the in vitro activity of this compound against various clinically relevant bacteria. The data is primarily presented as Minimum Inhibitory Concentration (MIC) ranges and susceptibility rates, as detailed MIC50 and MIC90 values are not consistently available across all studies.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | Susceptibility Rate (%) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | N/A | N/A | 100%[1] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | N/A | N/A | 0%[1] |

| Streptococcus pneumoniae (Penicillin-Susceptible, PSSP) | N/A | N/A | >90%[2] |

| Streptococcus pneumoniae (Penicillin-Resistant, PRSP) | 15 | N/A | 60.0%[2] |

| Beta-hemolytic Streptococcus | N/A | N/A | >90%[2] |

| Viridans group Streptococcus | N/A | N/A | >90%[2] |

Note: N/A indicates that specific data was not available in the reviewed literature.

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC ECOFF (μg/mL) | Susceptibility Rate (%) |

| Escherichia coli (non-ESBL-producing) | N/A | 0.008 to >256[1] | 0.125[1] | 100%[1] |

| Escherichia coli (ESBL-producing) | N/A | N/A | N/A | <10%[1] |

| Klebsiella pneumoniae (non-ESBL-producing) | N/A | 0.008 to >256[1] | 0.125[1] | 94.3%[1] |

| Klebsiella pneumoniae (ESBL-producing) | N/A | N/A | N/A | <10%[1] |

| Proteus mirabilis (non-ESBL-producing) | N/A | 0.008 to >256[1] | 0.125[1] | 97.0%[1] |

| Proteus mirabilis (ESBL-producing) | N/A | N/A | N/A | <10%[1] |

| Enterobacter cloacae | N/A | 0.008 to >256[1] | 0.25[1] | 56.7-83.3%[1] |

| Citrobacter freundii | N/A | N/A | N/A | 56.7-83.3%[1] |

| Enterobacter aerogenes | N/A | N/A | N/A | 56.7-83.3%[1] |

| Serratia marcescens | N/A | N/A | N/A | 56.7-83.3%[1] |

| Proteus vulgaris | N/A | N/A | N/A | 56.7-83.3%[1] |

| Pseudomonas aeruginosa | N/A | 0.25 to >256[1] | 32[1] | 73.3%[1] |

| Acinetobacter baumannii | N/A | N/A | N/A | 18.7%[1] |

Note: N/A indicates that specific data was not available in the reviewed literature. ESBL refers to Extended-Spectrum β-Lactamase. MIC ECOFF refers to the Epidemiological Cut-Off Value.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

-

This compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the assay.

-

Bacterial Inoculum: The test bacterium is cultured on an appropriate agar medium overnight. A few colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

-

Aliquots of the serially diluted this compound in CAMHB are dispensed into the wells of the microtiter plate.

-

Each well is then inoculated with the standardized bacterial suspension.

-

Control wells are included: a growth control well containing the bacterial inoculum in broth without the antibiotic, and a sterility control well containing only broth.

3. Incubation:

-

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Cefoselis Activity

Caption: this compound's differential activity against key bacteria.

References

- 1. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of five oral cephalosporins against anaerobic pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoselis Sulfate: A Technical Guide for Combating Multi-Drug Resistant Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefoselis Sulfate, a fourth-generation cephalosporin, and its potential application in treating infections caused by multi-drug resistant (MDR) bacteria. The document outlines its mechanism of action, summarizes in-vitro activity against key resistant pathogens, provides detailed experimental protocols for susceptibility testing, and explores mechanisms of resistance.

Introduction to this compound

This compound is a parenteral fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As with other β-lactam antibiotics, its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[4][5] The growing threat of antimicrobial resistance necessitates the evaluation of potent antibiotics like Cefoselis against challenging MDR pathogens.

Mechanism of Action

The bactericidal activity of Cefoselis, like other cephalosporins, stems from its ability to interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall.[4][5][6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[4][5] By inactivating these proteins, Cefoselis disrupts the structural integrity of the cell wall, leading to cell lysis and death.[4][5] Its stability against many β-lactamases enhances its effectiveness against some resistant bacterial strains.[4][5]

In-Vitro Activity Against Multi-Drug Resistant Strains

A significant study conducted in China evaluated the in-vitro activity of Cefoselis against a wide range of clinical isolates.[1][2][7] The findings from this research provide crucial insights into the potential efficacy of Cefoselis against prevalent MDR pathogens. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][7]

Enterobacteriaceae

Cefoselis demonstrated potent activity against non-Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, its efficacy was significantly reduced against ESBL-producing strains of the same species.

| Organism (Phenotype) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| E. coli (Non-ESBL) | Not Specified | ≤0.25 | 0.5 | 100 |

| E. coli (ESBL) | Not Specified | >32 | >32 | <10 |

| K. pneumoniae (Non-ESBL) | Not Specified | 0.5 | 1 | 94.3 |

| K. pneumoniae (ESBL) | Not Specified | >32 | >32 | <10 |

| P. mirabilis (Non-ESBL) | Not Specified | ≤0.25 | 0.5 | 97.0 |

| P. mirabilis (ESBL) | Not Specified | >32 | >32 | <10 |

| Citrobacter freundii | Not Specified | 2 | 16 | 70.0 |

| Enterobacter aerogenes | Not Specified | 1 | 8 | 83.3 |

| Enterobacter cloacae | Not Specified | 2 | 32 | 66.7 |

| Serratia marcescens | Not Specified | 4 | 16 | 56.7 |

Data synthesized from Xu et al. (2020).[1][2][7]

Non-Fermenting Gram-Negative Bacilli

Cefoselis showed moderate activity against Pseudomonas aeruginosa but poor activity against Acinetobacter baumannii.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| P. aeruginosa | Not Specified | 4 | 16 | 73.3 |

| A. baumannii | Not Specified | 16 | >32 | 18.7 |

Data synthesized from Xu et al. (2020).[1][2][8]

Gram-Positive Cocci

A notable finding was the complete resistance of Methicillin-Resistant Staphylococcus aureus (MRSA) to Cefoselis, while Methicillin-Susceptible S. aureus (MSSA) remained fully susceptible.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| S. aureus (MSSA) | Not Specified | 1 | 2 | 100 |

| S. aureus (MRSA) | Not Specified | >32 | >32 | 0 |

Data synthesized from Xu et al. (2020).[1][2][8]

Experimental Protocols: Broth Microdilution Susceptibility Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on CLSI guidelines.

Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Cefoselis Dilutions

-

Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Perform serial two-fold dilutions of the Cefoselis stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. Each well should contain 50 µL of the diluted antibiotic.

Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.

Mechanisms of Resistance to Fourth-Generation Cephalosporins

Bacterial resistance to fourth-generation cephalosporins like Cefoselis can emerge through several mechanisms:

-

Production of β-Lactamases: The most significant mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. While fourth-generation cephalosporins are more stable to many β-lactamases, certain enzymes, such as some ESBLs and carbapenemases, can confer resistance.

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefoselis to its target, thereby decreasing its efficacy. This is a primary mechanism of resistance in MRSA.[9]

-

Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of Cefoselis into the cell, preventing it from reaching its PBP targets.[10]

-

Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps can also contribute to resistance by preventing the accumulation of Cefoselis to effective intracellular concentrations.

Activity Against Other Critical MDR Pathogens

Carbapenem-Resistant Enterobacteriaceae (CRE)

There is currently limited specific data on the in-vitro activity of Cefoselis against CRE. Infections with CRE are a major therapeutic challenge, often requiring combination therapy with agents such as polymyxins, tigecycline, or newer β-lactam/β-lactamase inhibitor combinations.[11][12] Further research is warranted to determine if Cefoselis, potentially in combination with a β-lactamase inhibitor, could have a role in treating infections caused by certain CRE strains.

Vancomycin-Resistant Enterococci (VRE)

Cephalosporins, including Cefoselis, are not typically active against Enterococcus species. Therefore, Cefoselis is not a treatment option for VRE infections.

Conclusion

This compound demonstrates potent in-vitro activity against a range of Gram-positive and Gram-negative bacteria, including non-ESBL-producing Enterobacteriaceae and MSSA. However, its efficacy is limited against key MDR pathogens such as ESBL-producing Enterobacteriaceae, A. baumannii, and MRSA. The provided technical information on its mechanism of action, susceptibility data, and standardized testing protocols serves as a valuable resource for researchers and drug development professionals. Further investigation is needed to explore the potential of Cefoselis in combination therapies and to fully understand its spectrum of activity against a broader range of contemporary MDR clinical isolates.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. infectionsinsurgery.org [infectionsinsurgery.org]

- 4. Frontiers | Fourth Generation Cephalosporin Resistance Among Salmonella enterica Serovar Enteritidis Isolates in Shanghai, China Conferred by blaCTX–M–55 Harboring Plasmids [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Treatment for carbapenem-resistant Enterobacterales infections: Recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment Options for Infections Caused by Carbapenem-resistant Enterobacteriaceae: Can We Apply “Precision Medicine” to Antimicrobial Chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacokinetics and Pharmacodynamics of Cefoselis Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoselis sulfate is a parenteral, fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefoselis, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support research and development efforts.

Pharmacodynamics (PD)

The pharmacodynamics of Cefoselis define the relationship between drug concentration and its antimicrobial effect. This is primarily dictated by its mechanism of action, spectrum of activity against various pathogens, and the duration of time its concentration remains above the minimum inhibitory concentration (MIC) at the site of infection.

Mechanism of Action

Cefoselis exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located within the bacterial cell wall.[2] PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to these PBPs, Cefoselis disrupts the cross-linking of the peptidoglycan layer.[2] This interference weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2]

As a fourth-generation cephalosporin, Cefoselis possesses a zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria.[3] It also exhibits enhanced stability against hydrolysis by many common β-lactamases, enzymes produced by bacteria that can inactivate many other β-lactam antibiotics.[1]

Spectrum of Antimicrobial Activity

Cefoselis demonstrates a broad spectrum of activity. It is notably effective against methicillin-susceptible Staphylococcus aureus (MSSA) and non-extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, it shows poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing strains.

Table 1: In Vitro Activity of Cefoselis Against Key Bacterial Pathogens

| Bacterial Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) | Reference |

|---|---|---|---|---|---|

| Gram-Negative | |||||

| Escherichia coli (non-ESBL) | 185 | ≤0.25 | 0.5 | 100 | [4] |

| Escherichia coli (ESBL) | 165 | >32 | >32 | 3.6 | [4] |

| Klebsiella pneumoniae (non-ESBL) | 70 | ≤0.25 | 2 | 94.3 | [4] |

| Klebsiella pneumoniae (ESBL) | 106 | >32 | >32 | 8.5 | [4] |

| Proteus mirabilis (non-ESBL) | 65 | ≤0.25 | 1 | 97.0 | [4] |

| Proteus mirabilis (ESBL) | 15 | >32 | >32 | 6.7 | [4] |

| Pseudomonas aeruginosa | 240 | 4 | 32 | 73.3 | [4] |

| Acinetobacter baumannii | 203 | 32 | >32 | 18.7 | [4] |

| Gram-Positive | |||||

| Staphylococcus aureus (MSSA) | 129 | 2 | 4 | 100 | [4] |

| Staphylococcus aureus (MRSA) | 105 | >32 | >32 | 0 | [4] |

(Data sourced from a study of clinical isolates in China. Susceptibility breakpoints were not specified in the source material.)

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. For β-lactam antibiotics, the PAE is generally shorter against Gram-negative bacilli compared to Gram-positive cocci.[5] Studies on fourth-generation cephalosporins like cefepime have shown a PAE exceeding 1 hour against Gram-negative bacteria, but this often requires concentrations significantly higher than the MIC (e.g., 4-256x MIC).[2]

Table 2: Summary of Post-Antibiotic Effect (PAE) for Fourth-Generation Cephalosporins

| Drug Class | Organism Type | Typical PAE Duration | Conditions | Reference |

|---|---|---|---|---|

| 4th-Gen Cephalosporins | Gram-Negative Bacilli | > 1 hour | Requires concentrations 4-256x MIC | [2] |

| (e.g., Cefepime) | Gram-Positive Cocci | Present, variable | Generally longer than for Gram-negatives |[5] |

Pharmacokinetics (PK)

The pharmacokinetics of Cefoselis describe its absorption, distribution, metabolism, and excretion (ADME). As an injectable antibiotic, absorption is not a limiting factor. The drug is distributed throughout the body and is eliminated primarily by the kidneys.

Absorption and Distribution

Following parenteral administration, Cefoselis is rapidly and widely distributed throughout the body into various tissues and fluids.[2] Notably, unlike many other cephalosporins, Cefoselis has been shown to penetrate the blood-brain barrier in animal models.[6]

Protein binding is a critical PK parameter, as only the unbound (free) fraction of the drug is microbiologically active.[7] While the specific protein binding percentage for Cefoselis is not consistently reported, other fourth-generation cephalosporins like cefpirome have low protein binding (~10%).[6] Cephalosporins as a class exhibit a wide range of binding, from as low as 10% to over 90%.[4][8]

Metabolism and Excretion

Cefoselis is primarily excreted unchanged through the kidneys.[2] Metabolism is generally a minor route of elimination for most cephalosporins.[9] The "sulfate" component of the name refers to the salt form of the drug, which enhances stability and solubility, and is not indicative of sulfation as a primary metabolic pathway.

Pharmacokinetic Parameters

Limited pharmacokinetic data for Cefoselis is available in the public domain. A recent population PK study in pediatric patients with hematological malignancies provides the most current insights.[10] For comparison, data for the fourth-generation cephalosporin Cefepime in healthy adults are also presented.

Table 3: Pharmacokinetic Parameters of Cefoselis and Comparator (Cefepime)

| Parameter | Cefoselis (Pediatric Patients) | Cefepime (Healthy Adults, 2g IV) |

|---|---|---|

| Population | Pediatric hematology patients | Healthy adult volunteers |

| Half-Life (t½) | Not explicitly stated | ~2 hours |

| Volume of Distribution (Vd) | Parameter in PopPK model | ~18 Liters (steady state) |

| Clearance (CL) | Parameter in PopPK model | ~100-130 mL/min |

| Excretion | Primarily renal | >80% recovered unchanged in urine |

| Reference | [10] | [11] |

(Note: Direct comparison is limited due to different study populations and methodologies.)

PK/PD Integration

The efficacy of β-lactam antibiotics like Cefoselis is best predicted by the cumulative percentage of the dosing interval during which the unbound drug concentration remains above the MIC of the infecting organism (%fT>MIC). This parameter integrates both the pharmacokinetic profile of the drug and its pharmacodynamic activity.

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable PK/PD data. The following sections detail the core experimental protocols cited for determining the pharmacodynamic and pharmacokinetic properties of Cefoselis and similar antibiotics.

In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure.

Protocol Summary: CLSI Broth Microdilution

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: A standardized volume of the bacterial inoculum is added to microtiter plate wells containing the serially diluted antibiotic. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo PK/PD Assessment: Neutropenic Mouse Thigh Infection Model

This animal model is a highly standardized in vivo system used extensively in preclinical drug development to evaluate antibiotic efficacy and establish PK/PD targets.

Conclusion

This compound is a potent fourth-generation cephalosporin with a well-defined pharmacodynamic profile, characterized by broad-spectrum bactericidal activity and stability against many β-lactamases. Its pharmacokinetic properties, including good tissue distribution and primary renal excretion, are consistent with its class. While specific human pharmacokinetic data in healthy adults remains limited in publicly accessible literature, emerging studies are beginning to define its parameters in specific populations. The established relationship between the %fT>MIC and clinical efficacy underscores the importance of integrating both PK and PD principles for optimizing dosing regimens to ensure therapeutic success and mitigate the development of resistance.

References

- 1. globalrph.com [globalrph.com]

- 2. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of five oral cephalosporins in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Analysis and Protein Binding of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of cefepime after single and multiple intravenous administrations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Cefoselis Sulfate Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of Cefoselis Sulfate, a fourth-generation cephalosporin antibiotic. Understanding the stability of this compound under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring patient safety and therapeutic efficacy. This document details the known degradation products, proposed degradation pathways, and the analytical methodologies used to study its stability.

Degradation Profile of this compound

This compound is susceptible to degradation under a range of environmental conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The primary route of degradation in aqueous solutions involves the cleavage of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics.[3] The stability of this compound is significantly influenced by pH, with optimal stability observed in the pH range of 4 to 6.5.[2][4] Its degradation in aqueous solutions typically follows pseudo-first-order kinetics.[4] In the solid state, the degradation kinetics can vary, presenting as a first-order reaction in dry air and an autocatalytic reaction at increased relative humidity.[5]

Degradation Byproducts

Forced degradation studies have led to the identification of several byproducts of this compound. In aqueous solutions, six degradation products have been identified using High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (HPLC-ESI-Q-TOF-MS).[6] In the solid state, two distinct degradation products have been observed.[5]

The molecular formulas of the degradation products identified in aqueous solutions are summarized in the table below.

| Degradation Product | Molecular Formula |

| DP1 | C5H10N3O |

| DP2 | C8H10N4O3S |

| DP3 | C13H16N5O4S2 |

| DP4 | C14H16N5O6S2 |

| DP5 | C17H23N8O3S2 |

| DP6 | C18H22N8O4S2 |

| Table 1: Molecular Formulas of this compound Degradation Products in Aqueous Solutions.[6] |

Degradation Pathways

The degradation of this compound proceeds through several pathways, primarily dictated by the nature of the stressor. The core mechanism often involves the hydrolysis of the four-membered β-lactam ring, which is essential for its antibacterial activity.

Note: The exact chemical structures of the degradation products of this compound are not publicly available in the referenced literature. Therefore, the following diagrams represent generalized degradation pathways common to cephalosporins and are intended to be illustrative. The labels DP1 through DP6 correspond to the molecular formulas listed in Table 1, but their specific structures within these pathways are proposed based on typical cephalosporin degradation patterns.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, occurring under both acidic and basic conditions.

Under acidic or basic conditions, the strained β-lactam ring is susceptible to nucleophilic attack, leading to its opening and the loss of antibacterial activity. This initial product can then undergo further rearrangements and degradations.

Oxidative Degradation

Oxidative stress, for instance from exposure to hydrogen peroxide, can also lead to the degradation of this compound.

A common site of oxidation in cephalosporins is the sulfur atom in the dihydrothiazine ring, leading to the formation of sulfoxide derivatives. These oxidized products may then be more susceptible to further degradation, including the opening of the β-lactam ring.

Quantitative Analysis of Degradation

The stability of this compound has been quantitatively assessed in various intravenous solutions under different storage conditions. The following tables summarize the percentage of the initial this compound concentration remaining over time.

| Intravenous Solution | Storage Time (h) | Remaining Concentration (%) - Unprotected from Light | Remaining Concentration (%) - Protected from Light |

| Water for Injections | 2 | 99.8 | 100.0 |

| 6 | 98.2 | 98.5 | |

| 24 | 92.1 | 92.3 | |

| 0.9% Sodium Chloride | 2 | 99.5 | 99.7 |

| 6 | 97.6 | 97.9 | |

| 24 | 91.5 | 91.8 | |

| 5% Glucose | 2 | 100.0 | 100.0 |

| 6 | 99.8 | 99.9 | |

| 24 | 99.5 | 99.6 | |

| 10% Glucose | 2 | 100.0 | 100.0 |

| 6 | 99.7 | 99.8 | |

| 24 | 99.5 | 99.5 | |

| 20% Mannitol | 2 | 91.6 | 91.8 |

| 6 | 85.4 | 85.7 | |

| 24 | 70.2 | 70.5 | |

| Table 2: Stability of this compound (20 mg/mL) in various intravenous solutions at room temperature (20°C).[4][7] |

| Intravenous Solution | Storage Time (h) | Remaining Concentration (%) |

| Water for Injections | 6 | 100.0 |

| 24 | 99.2 | |

| 0.9% Sodium Chloride | 6 | 99.8 |

| 24 | 98.9 | |

| 5% Glucose | 6 | 100.0 |

| 24 | 100.0 | |

| 10% Glucose | 6 | 100.0 |

| 24 | 100.0 | |

| 20% Mannitol | 6 | 95.3 |

| 24 | 90.1 | |

| Table 3: Stability of this compound (20 mg/mL) in various intravenous solutions at 5°C (protected from light).[4] |

| Intravenous Solution | Storage Time (days) | Remaining Concentration (%) |

| Water for Injections | 30 | 96.5 |

| 0.9% Sodium Chloride | 30 | 95.8 |

| 5% Glucose | 30 | 98.2 |

| 10% Glucose | 30 | 97.9 |

| 20% Mannitol | 30 | 88.7 |

| Table 4: Stability of this compound (20 mg/mL) in various intravenous solutions at -20°C (protected from light).[4] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][8] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 10-20%.[2]

4.1.1. Acidic Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent).

-

Add an equal volume of 1M hydrochloric acid to the stock solution.

-

Keep the solution at room temperature (approximately 25°C) and monitor the degradation over time by taking samples at appropriate intervals.[9]

-

Neutralize the samples with an appropriate amount of base before analysis.

4.1.2. Basic Hydrolysis

-

Prepare a stock solution of this compound.

-

Add an equal volume of 0.1M sodium hydroxide to the stock solution.

-

Maintain the solution at room temperature and collect samples at various time points.[9]

-

Neutralize the samples with a suitable acid prior to analysis.

4.1.3. Oxidative Degradation

-

Prepare a stock solution of this compound.

-

Add an equal volume of 3% hydrogen peroxide to the stock solution.

-

Keep the solution at room temperature and monitor the degradation by sampling at different time intervals.[9]

4.1.4. Thermal Degradation

-

Prepare a solution of this compound.

-

Expose the solution to an elevated temperature (e.g., 80°C) in a controlled environment.

-

For solid-state thermal degradation, place the powdered drug substance in a temperature-controlled oven.

-

Collect samples at various time points for analysis.

4.1.5. Photolytic Degradation

-

Prepare a solution of this compound.

-

Expose the solution to a combination of UV and visible light in a photostability chamber.

-

For solid-state photolytic degradation, spread a thin layer of the powder and expose it to the light source.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

Analytical Methodologies

4.2.1. Stability-Indicating HPLC-UV Method A validated stability-indicating HPLC method with UV detection is crucial for the quantitative analysis of this compound in the presence of its degradation products.[1]

-

Chromatographic System: High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (95:5 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 260 nm.[1]

-

Column Temperature: 30°C.[1]

4.2.2. HPLC-ESI-Q-TOF-MS for Degradation Product Identification For the identification and structural elucidation of degradation products, a more sophisticated method involving mass spectrometry is employed.

-

Chromatographic System: High-Performance Liquid Chromatograph coupled with an Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometer.[6]

-

Column: Kinetex C18, 100 x 2.1 mm, 5 µm particle size.[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid (e.g., 5:95 v/v).[6]

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for cephalosporins.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass measurements.

Conclusion

The degradation of this compound is a complex process influenced by various factors such as pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve the opening of the β-lactam ring, leading to a loss of antibacterial activity. A thorough understanding of these degradation pathways and the resulting byproducts is paramount for the development of robust and stable formulations of this compound. The use of validated stability-indicating analytical methods is essential for monitoring the integrity of the drug substance and product throughout its shelf life. Further research to elucidate the precise structures of the degradation products will provide a more complete picture of the degradation profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. asianpubs.org [asianpubs.org]

- 5. Stability studies of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. ptfarm.pl [ptfarm.pl]

The Discovery and Development of Cefoselis Sulfate: A Technical Overview

An in-depth guide for researchers and drug development professionals on the history, mechanism, and evaluation of the fourth-generation cephalosporin, Cefoselis Sulfate.

This compound, a fourth-generation parenteral cephalosporin, represents a significant advancement in the fight against bacterial infections. Developed and launched in Japan, its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some resistant strains, has made it a valuable therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development: A Timeline

Cefoselis, also known by its development code FK-037, was discovered and developed by the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd.[1] The development of Cefoselis was part of a broader effort in the late 20th century to create new cephalosporins with an expanded spectrum of activity and increased stability against β-lactamases.

The journey of Cefoselis from laboratory to clinic can be summarized in the following key milestones:

-

Early 1990s: Synthesis and Preclinical Evaluation: Researchers at Fujisawa Pharmaceutical synthesized a series of novel cephalosporin compounds, including the molecule that would become Cefoselis. Preclinical studies demonstrated its potent in-vitro and in-vivo antibacterial activity against a wide range of pathogens.

-

1998: Launch in Japan: Following successful clinical trials, Cefoselis was launched in Japan for the treatment of various bacterial infections.[2]

-

2005: Corporate Merger: Fujisawa Pharmaceutical Co., Ltd. merged with Yamanouchi Pharmaceutical Co., Ltd. to form Astellas Pharma Inc., which continued the marketing and post-market surveillance of Cefoselis.[1][3][4]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process involving the construction of the core cephalosporin structure and the subsequent addition of its characteristic side chains. The key structural feature of Cefoselis is the 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain, which contributes to its broad-spectrum activity.

A general outline of the synthesis is as follows:

-

Core Cephalosporin Synthesis: The synthesis typically starts with a readily available penicillin or cephalosporin precursor. A series of chemical reactions are employed to construct the 7-aminocephalosporanic acid (7-ACA) nucleus.

-

Side Chain Attachment at C-7: The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino] side chain is attached to the 7-amino position of the 7-ACA core. This side chain is common to many third and fourth-generation cephalosporins and confers stability against many β-lactamases.

-

Side Chain Attachment at C-3: The novel 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain is introduced at the C-3 position of the cephem ring. This step is crucial for defining the unique antibacterial spectrum of Cefoselis.

-

Salt Formation: The final step involves the formation of the sulfate salt to improve the stability and solubility of the drug for parenteral administration.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.

-

Inhibition of Transpeptidation: The inactivation of PBPs by Cefoselis prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[5]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[6]

The following diagram illustrates the mechanism of action of this compound:

Caption: Mechanism of action of this compound.

In-Vitro and In-Vivo Efficacy

The antibacterial activity of this compound has been extensively evaluated in both in-vitro and in-vivo studies.

In-Vitro Activity

Cefoselis demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its activity is often compared to other third and fourth-generation cephalosporins.

Table 1: In-Vitro Activity of Cefoselis (MIC90 in μg/mL)

| Organism | Cefoselis (FK-037) | Ceftazidime | Cefepime | Cefpirome |

| Staphylococcus aureus (MSSA) | 1 | >128 | 4 | 2 |

| Staphylococcus aureus (MRSA) | 8 | >128 | 32 | 16 |

| Streptococcus pneumoniae | 0.12 | 0.5 | 0.06 | 0.06 |

| Escherichia coli | ≤1 | 0.5 | ≤0.25 | ≤0.25 |

| Klebsiella pneumoniae | ≤1 | 1 | ≤0.25 | ≤0.25 |

| Pseudomonas aeruginosa | 16 | 8 | 8 | 8 |

Data compiled from various in-vitro studies. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[8]

In-Vivo Efficacy

Animal models have been crucial in demonstrating the in-vivo efficacy of Cefoselis in treating various infections.

Table 2: In-Vivo Efficacy of Cefoselis (FK-037) in Murine Infection Models

| Infection Model | Pathogen | Efficacy Measure (ED50 in mg/kg) |

| Systemic Infection | Staphylococcus aureus (MSSA) | 0.39 |

| Systemic Infection | Staphylococcus aureus (MRSA) | 1.56 |

| Systemic Infection | Escherichia coli | 0.025 |

| Systemic Infection | Pseudomonas aeruginosa | 1.56 |

| Respiratory Tract Infection | Klebsiella pneumoniae | 0.78 |

ED50 represents the effective dose required to protect 50% of the animals from lethal infection.[9]

Experimental Protocols

The evaluation of a new antibacterial agent like this compound relies on standardized and reproducible experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Cefoselis against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:

Caption: Workflow for MIC determination.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Drug Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In-Vivo Efficacy Studies (Murine Systemic Infection Model)

Protocol:

-

Animal Model: Groups of mice are used for the study.

-

Infection: The mice are infected intraperitoneally with a lethal dose of the test pathogen.

-

Drug Administration: this compound is administered subcutaneously or intravenously at various doses at specified time points post-infection.

-

Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.

-

ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Cefoselis in Animals and Humans

| Species | Dose (mg/kg) | Route | Half-life (h) | Cmax (μg/mL) | AUC (μg·h/mL) |

| Mouse | 20 | IV | 0.2 | 100 | 25 |

| Rat | 20 | IV | 0.3 | 80 | 30 |

| Dog | 20 | IV | 1.0 | 120 | 150 |

| Human | 1000 | IV | 1.5-2.0 | 150-200 | 250-300 |

Values are approximate and can vary based on the specific study design.

Cefoselis is primarily excreted unchanged in the urine, indicating minimal metabolism.

Clinical Trials

Clinical trials have been conducted to evaluate the safety and efficacy of this compound in human subjects for the treatment of various bacterial infections. These trials have typically involved comparing Cefoselis to other established broad-spectrum antibiotics.

A multicenter, double-blind, randomized clinical trial in China demonstrated that intravenous Cefoselis had equal clinical efficacy and safety to cefepime for the treatment of acute, moderate, and severe bacterial infections.

Conclusion

This compound is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its development by Fujisawa Pharmaceutical and subsequent launch marked a significant addition to the therapeutic armamentarium against challenging bacterial infections. The information presented in this technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical and clinical evaluation, serving as a valuable resource for researchers and drug development professionals. Continued surveillance and research are essential to optimize its clinical use and monitor for the emergence of resistance.

References

- 1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. Comparative in vitro activity of FK-037, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Cefoselis Sulfate by High-Performance Liquid Chromatography

These application notes provide a comprehensive guide for the quantitative analysis of Cefoselis Sulfate in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in quality control, pharmacokinetic studies, and clinical monitoring. This document outlines a robust HPLC method for the determination of this compound, including detailed experimental protocols and validation parameters.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions are based on established methods for similar cephalosporin compounds and are a strong starting point for method development and validation.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v)[3] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL[5] |

| Column Temperature | 30°C[3] |

| Detection | UV at 250 nm[3] |

| Run Time | Approximately 10-15 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

-

Reconstitute the contents of one vial of this compound for injection with the specified volume of sterile water.

-

Accurately transfer a volume of the reconstituted solution equivalent to 25 mg of this compound into a 25 mL volumetric flask.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protein precipitation is a common and effective method for sample clean-up in biological fluids.[6][7]

-

To 500 µL of plasma or serum sample in a microcentrifuge tube, add 1 mL of cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks (e.g., excipients, degradation products). Peak purity should be confirmed using a PDA detector.[4] |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear relationship between peak area and concentration with a correlation coefficient (r²) ≥ 0.999 over the specified range.[3] |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay.[8] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | The percentage recovery should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[3] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) are varied.[5] |

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified.

Table 3: System Suitability Parameters and Limits

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas (for 6 replicate injections) | ≤ 2.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. jetir.org [jetir.org]

- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

In Vivo Efficacy of Cefoselis Sulfate: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis sulfate, a fourth-generation parenteral cephalosporin known by its development code FK037, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its potent in vivo efficacy has been demonstrated in various animal models of infection, making it a compound of significant interest for further research and clinical development. These application notes provide a detailed overview of the in vivo efficacy of this compound in murine models of systemic infection (septicemia) and pneumonia, compiling quantitative data and experimental protocols from key studies to facilitate the design and execution of future research.

Mechanism of Action

This compound exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs) in both Gram-positive and Gram-negative bacteria. This binding disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been evaluated in various murine infection models. The following tables summarize the protective effects (ED50) of this compound administered subcutaneously (s.c.) against systemic infections caused by a range of bacterial pathogens.

Systemic Infections in Mice

Table 1: Protective Effect (ED50) of this compound in Systemic Murine Infections

| Challenge Organism | Strain | ED50 (mg/kg) | Comparator ED50 (mg/kg) |

| Staphylococcus aureus Smith | 0.88 | Ceftazidime: 13 | |

| S. aureus SR2015 (MRSA) | 13 | Ceftazidime: >100 | |

| Streptococcus pneumoniae Type 3 | 0.44 | Ceftazidime: 0.88 | |

| Escherichia coli Ec-14 | 0.09 | Ceftazidime: 0.08 | |

| Klebsiella pneumoniae K-1 | 0.20 | Ceftazidime: 0.13 | |

| Pseudomonas aeruginosa P-9 | 3.2 | Ceftazidime: 3.5 |

Data compiled from "In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin".[3]

Table 2: Comparative Protective Effect (ED50) of this compound and Other Cephalosporins in Systemic Murine Infections

| Challenge Organism | Strain | Cefoselis (FK037) ED50 (mg/kg) | Cefpirome ED50 (mg/kg) | Ceftazidime ED50 (mg/kg) |

| S. aureus Smith | 0.88 | 0.88 | 13 | |

| S. aureus 87 (MRSA) | 1.8 | 3.5 | 100 | |

| E. coli 0-78 | 0.06 | 0.06 | 0.06 | |

| S. marcescens T-55 | 0.50 | 0.50 | 0.50 | |

| P. aeruginosa GN11189 | 1.8 | 3.5 | 1.8 |

Data compiled from "In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin".[3]

Experimental Protocols

Murine Systemic Infection Model (Septicemia)

This protocol outlines the methodology for evaluating the efficacy of this compound in a systemic infection model in mice.

Materials:

-

Specific pathogen-free mice (e.g., ICR strain, male, 4 weeks old, weighing 18-22 g)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial culture medium (e.g., Trypticase soy broth)

-

Mucin (for certain bacterial strains to enhance virulence)

-

This compound for injection

-

Sterile saline

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in a suitable broth medium.

-

Dilute the bacterial culture with sterile saline or broth to the desired concentration (CFU/ml). For some strains, such as E. coli, the bacterial suspension is mixed with an equal volume of 5% mucin to enhance infectivity.

-

-

Infection:

-

Infect mice via intraperitoneal (i.p.) injection with 0.5 ml of the prepared bacterial inoculum. The inoculum size should be predetermined to cause lethal infection in untreated control animals within a specified timeframe (e.g., 2-3 days).

-

-

Treatment:

-

One hour after infection, administer this compound subcutaneously (s.c.) at various dose levels. A control group should receive the vehicle (e.g., sterile saline) only.

-

-

Observation and Data Collection:

-

Observe the animals for mortality twice daily for a period of 7 days.

-

-

Data Analysis:

-

Calculate the 50% effective dose (ED50) using a statistical method such as the probit method, based on the survival rates at day 7.

-

Murine Pneumonia Model

This protocol details the establishment of a respiratory tract infection model in mice to assess the therapeutic efficacy of this compound.

Materials:

-

Specific pathogen-free mice (e.g., ICR strain, male, 4 weeks old)

-

Bacterial strain known to cause pneumonia (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)

-

Appropriate bacterial culture medium

-

Anesthetic agent (e.g., ether)

-

This compound for injection

-

Sterile saline

-

Micropipette for intranasal administration

Procedure:

-

Animal Preparation: House mice under standard laboratory conditions.

-

Inoculum Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

-

Wash and resuspend the bacteria in sterile saline to the desired concentration.

-

-

Infection:

-

Lightly anesthetize the mice.

-

While holding the mouse in a supine position, instill a small volume (e.g., 20-50 µl) of the bacterial suspension into the nostrils.

-

-

Treatment:

-

Initiate treatment with this compound at a specified time post-infection (e.g., 18-24 hours). Administer the antibiotic subcutaneously at various doses. A control group should receive the vehicle.

-

-

Efficacy Assessment:

-

Survival: Monitor the animals for a defined period (e.g., 10-14 days) and record mortality to determine the ED50.

-

Bacterial Load: At a specific time point after treatment, euthanize a subset of animals. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for viable bacterial counts (CFU/g of lung tissue).

-

-

Data Analysis:

-

Calculate the ED50 for survival studies.

-

For bacterial load studies, compare the mean log10 CFU/g of lung tissue between treated and control groups to determine the reduction in bacterial burden.

-

Murine Meningitis Model (General Protocol)

While specific in vivo efficacy data for this compound in a meningitis model was not available in the reviewed literature, the following is a general protocol for establishing a murine meningitis model. This can be adapted to evaluate the efficacy of this compound.

Materials:

-

Mice (strain to be selected based on susceptibility to the chosen pathogen)

-

Meningitis-causing bacterial strain (e.g., Streptococcus pneumoniae, Neisseria meningitidis)

-

Stereotaxic apparatus for precise injection

-

Anesthetic agent

-

This compound for injection

-

Sterile saline and surgical tools

Procedure:

-

Animal Preparation and Anesthesia: Anesthetize the mouse and mount it on a stereotaxic frame.

-

Inoculum Preparation: Prepare a bacterial suspension of a known concentration in sterile saline.

-

Infection:

-

Make a small incision in the skin over the cisterna magna.

-

Using a Hamilton syringe, slowly inject a small volume (e.g., 10-20 µl) of the bacterial suspension into the cisterna magna.

-

-

Treatment:

-

At a predetermined time post-infection, administer this compound via a systemic route (e.g., subcutaneous or intravenous).

-

-

Efficacy Assessment:

-

Survival: Monitor animals for survival over a set period.

-

Bacterial Load: At designated time points, euthanize animals and collect cerebrospinal fluid (CSF) and brain tissue for quantitative bacteriology.

-

Histopathology: Brain tissue can be processed for histological examination to assess the degree of inflammation and tissue damage.

-

-

Data Analysis: Analyze survival data and bacterial counts to determine the efficacy of the treatment.

Conclusion

This compound has demonstrated potent in vivo efficacy against a range of clinically relevant pathogens in murine models of systemic infection and pneumonia. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this fourth-generation cephalosporin. Further studies, particularly in models of meningitis, are warranted to fully elucidate its spectrum of in vivo activity.

References

- 1. TOC-39, a novel parenteral broad-spectrum cephalosporin with excellent activity against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activities of FK037, a novel parenteral broad-spectrum cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Cefoselis Sulfate for the Treatment of Respiratory Tract Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Cefoselis Sulfate is a broad-spectrum, fourth-generation cephalosporin with demonstrated in-vitro activity against various pathogens, comprehensive clinical trial data specifically for the treatment of respiratory tract infections is limited in publicly available literature. The following application notes and protocols are based on the known pharmacological properties of Cefoselis, its in-vitro efficacy against respiratory pathogens, and established clinical trial methodologies for similar cephalosporins in treating respiratory tract infections.

Introduction

Cefoselis is a parenteral fourth-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] Cefoselis exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] This document provides an overview of its potential application in treating respiratory tract infections, along with hypothetical clinical trial protocols based on established practices for this class of antibiotics.

Mechanism of Action

Cefoselis, a β-lactam antibiotic, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls. This interference with a crucial component of the cell wall leads to the weakening of the wall and subsequent cell death.[2][3]

References

- 1. In vitro and In vivo activities of LB 10827, a new oral cephalosporin, against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro activity of cefodizime against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of commonly used oral antimicrobial agents against community isolates of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoselis Sulfate preparation for intravenous administration in research

For Intravenous Administration and In Vitro Studies

These application notes provide detailed protocols for the preparation and handling of Cefoselis Sulfate for use in research settings, including intravenous administration and in vitro experiments. The information is intended for researchers, scientists, and professionals in drug development.

Product Information

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[1][3] This interference with the final step of peptidoglycan synthesis leads to a compromised cell wall, resulting in bacterial cell lysis and death.[1][3] Due to its stability against β-lactamases, this compound is effective against many resistant bacterial strains.[1][3]

Solubility Data

For research purposes, this compound can be dissolved in various solvents. It is recommended to prepare fresh solutions for immediate use.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

| Solvent System | Solubility | Notes |

| Phosphate-Buffered Saline (PBS) | 25 mg/mL (40.28 mM) | Clear solution. |

| Dimethyl Sulfoxide (DMSO) | ≥62.1 mg/mL | Gentle warming may be required.[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.03 mM) | Clear solution.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.03 mM) | Clear solution.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.03 mM) | Clear solution.[2] |

Stability of this compound for Intravenous Administration

A study on the stability of a 20 mg/mL solution of this compound in various intravenous diluents provides critical data for preparing solutions for administration.[5][6] The stability is significantly influenced by the storage temperature and the composition of the intravenous solution.[5][6] this compound is most stable at a pH range of 4 to 6.5.[5]

Stability Data for this compound (20 mg/mL) in Different IV Solutions [5][7]

| Intravenous Solution | Storage Temperature | Time | Remaining Concentration (%) |

| 5% Glucose | 20°C (Room Temp) | 24 h | > 99.5% |

| 10% Glucose | 20°C (Room Temp) | 24 h | > 99.5% |

| 20% Mannitol | 20°C (Room Temp) | 2 h | 91.6% |

| Various IV Solutions | 5°C (Refrigerated) | 24 h | Stable |

| Various IV Solutions | -20°C (Frozen) | 30 days | Stable |

Note: The study indicates that protection from light has a negligible effect on stability at room temperature for up to 2 hours, except when using Jonosteril and mannitol as diluents.[5]

Experimental Protocols